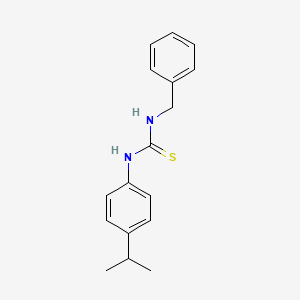
Naftopidil-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naftopidil-d5 is a deuterium-labeled analogue of Naftopidil, which is a selective alpha1-adrenergic receptor antagonist. Naftopidil is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland . The deuterium labeling in this compound makes it particularly useful as an internal standard in mass spectrometry for the quantification of Naftopidil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naftopidil-d5 involves the incorporation of deuterium atoms into the Naftopidil molecule. The general synthetic route includes the reaction of 1-naphthol with epichlorohydrin in the presence of an alkali to form an epoxide. This epoxide is then alkylated with a piperazine derivative to yield Naftopidil . For this compound, deuterium is introduced at specific positions during the synthesis to achieve the desired labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The deuterium labeling is achieved using deuterated reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Naftopidil-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Naftopidil-d5 has a wide range of applications in scientific research:
Mécanisme D'action
Naftopidil-d5, like Naftopidil, exerts its effects by selectively antagonizing alpha1-adrenergic receptors. This antagonism leads to the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow in patients with benign prostatic hyperplasia . The molecular targets include the alpha1A, alpha1B, and alpha1D adrenergic receptor subtypes . Additionally, Naftopidil has been shown to inhibit cell cycle progression and induce apoptosis in prostate cancer cells, suggesting potential off-target effects .
Comparaison Avec Des Composés Similaires
Tamsulosin: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist with additional central antihypertensive effects.
Uniqueness of Naftopidil-d5: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research .
Propriétés
Formule moléculaire |
C24H28N2O3 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/i17D2,18D2,20D |
Clé InChI |
HRRBJVNMSRJFHQ-XOYZCUSZSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N3CCN(CC3)C4=CC=CC=C4OC |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

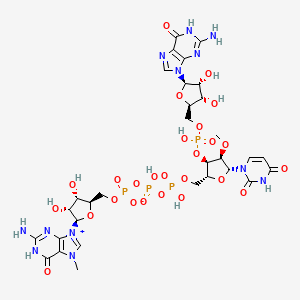
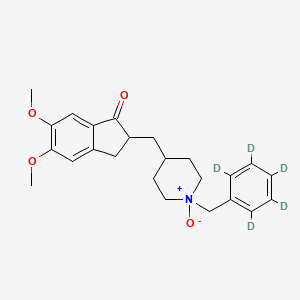
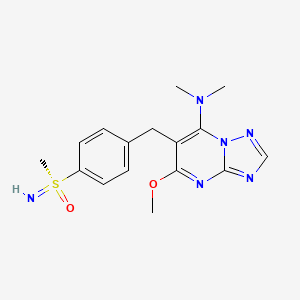
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
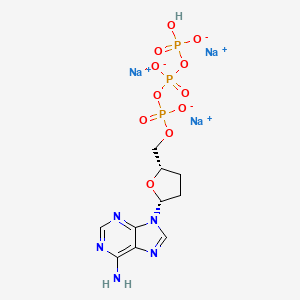
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)

